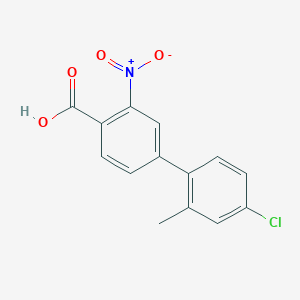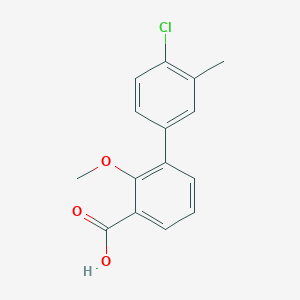
4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, also known as 4-chloro-3-methylphenol or CMP, is a useful compound with a wide range of applications in scientific research. CMP is a derivative of phenol, a compound that is widely used in organic synthesis, and is a key component of many industrial chemicals. CMP is a colorless solid that is soluble in water and organic solvents. It has a melting point of 86-87°C and a boiling point of 255°C. CMP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Wirkmechanismus
The mechanism of action of CMP is not fully understood, but it is believed to act by inhibiting the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, CMP prevents the breakdown of these neurotransmitters, which leads to an increase in their levels in the brain. This can have a variety of effects, depending on the neurotransmitter and the amount of CMP present.
Biochemical and Physiological Effects
CMP has a variety of biochemical and physiological effects. It has an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin, which can lead to an increase in their levels in the brain. It can also have an inhibitory effect on the release of norepinephrine, a hormone involved in the regulation of blood pressure. CMP has also been found to have an inhibitory effect on the release of cytokines, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CMP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. Its biochemical and physiological effects are well-understood, making it easy to use in experiments. However, there are also some limitations to its use in laboratory experiments. CMP can be toxic in high doses and should be handled with caution. It can also interfere with the results of experiments, as it can have an inhibitory effect on the release of neurotransmitters and hormones.
Zukünftige Richtungen
There are a number of potential future directions for research involving CMP. One potential direction is to explore the effects of CMP on other neurotransmitters and hormones, such as GABA and epinephrine. Another potential direction is to explore the effects of CMP on other physiological systems, such as the endocrine and immune systems. Another potential direction is to explore the effects of CMP on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, another potential direction is to explore the use of CMP as a potential therapeutic agent for various conditions.
Synthesemethoden
CMP is synthesized by the reaction of 4-(4-Chloro-3-methylphenyl)-3-methoxybenzoic acid, 95%ethylphenol and 3-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 70-80°C for 2-3 hours. The reaction produces a white solid that is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CMP is widely used in scientific research for its various biochemical and physiological effects. It is used in studies of the nervous system, as it has an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. It is also used in studies of the cardiovascular system, as it has an inhibitory effect on the release of norepinephrine, a hormone involved in the regulation of blood pressure. CMP has also been used in studies of the immune system, as it has an inhibitory effect on the release of cytokines, which are involved in inflammation.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-methylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(4-6-13(9)16)12-5-3-11(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPACWZUESRKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690397 |
Source


|
| Record name | 4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-94-8 |
Source


|
| Record name | 4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














